Superior MCF7 Antiproliferative Activity vs. Analogs
Vegfr-2-IN-42 (compound 8c, with a 4-CH₃ substituent) exhibits an IC₅₀ of 25.0 ± 0.001 µM against MCF7 human hormone-dependent breast cancer cells, which is more potent than both the reference drug etoposide (IC₅₀ = 29.8 ± 0.0007 µM) and its closest structural analogs in the same synthetic series [1]. In direct comparison, compound 8b (3-CH₃ substituent) shows an IC₅₀ of 29.0 ± 0.005 µM, and compound 8g (3-Cl substituent) shows an IC₅₀ of 39.1 ± 0.001 µM [1]. All other series compounds with H, OCH₃, F, or other substituents exhibited IC₅₀ values > 50 µM against MCF7 cells, indicating negligible activity [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against MCF7 cells |
|---|---|
| Target Compound Data | 25.0 ± 0.001 µM |
| Comparator Or Baseline | Etoposide: 29.8 ± 0.0007 µM; Compound 8b (3-CH₃ analog): 29.0 ± 0.005 µM; Compound 8g (3-Cl analog): 39.1 ± 0.001 µM; All other series analogs: > 50 µM |
| Quantified Difference | Vegfr-2-IN-42 is 1.19× more potent than etoposide and 1.16× more potent than the 3-CH₃ analog (8b) against MCF7 cells |
| Conditions | MTT assay after 48 h exposure; MCF7 human hormone-dependent breast cancer cell line; Etoposide used as positive reference drug; 1% DMSO as negative control |
Why This Matters
Procurement of the exact Vegfr-2-IN-42 compound (4-CH₃ substitution) is essential to achieve the documented 25.0 µM MCF7 antiproliferative potency; using a closely related analog with a different substitution pattern may result in up to 1.56× weaker activity (comparing 8c vs 8g) or complete loss of efficacy.
- [1] Masoudinia S, Samadizadeh M, Safavi M, Bijanzadeh HR, Foroumadi A. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. BMC Chem. 2024;18(1):30. View Source
